Cas no 1410220-69-7 (2-(But-3-yn-1-yl)piperidine)

2-(But-3-yn-1-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- Piperidine, 2-(3-butyn-1-yl)-
- EN300-2990786
- AKOS012952591
- CS-0266254
- 1410220-69-7
- 2-(but-3-yn-1-yl)piperidine
- 2-(But-3-yn-1-yl)piperidine
-
- MDL: MFCD18852596
- インチ: 1S/C9H15N/c1-2-3-6-9-7-4-5-8-10-9/h1,9-10H,3-8H2
- InChIKey: UXDNZOOPIVWGLY-UHFFFAOYSA-N
- ほほえんだ: N1CCCCC1CCC#C
計算された属性
- せいみつぶんしりょう: 137.120449483g/mol
- どういたいしつりょう: 137.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.874±0.06 g/cm3(Predicted)
- ふってん: 196.1±13.0 °C(Predicted)
- 酸性度係数(pKa): 10.20±0.10(Predicted)
2-(But-3-yn-1-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2990786-5.0g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
Enamine | EN300-2990786-10g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 10g |
$5652.0 | 2023-09-06 | ||
Enamine | EN300-2990786-1.0g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-2990786-10.0g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
Enamine | EN300-2990786-0.5g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 0.5g |
$1262.0 | 2025-03-19 | |
Enamine | EN300-2990786-0.25g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 0.25g |
$1209.0 | 2025-03-19 | |
Enamine | EN300-2990786-0.05g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 0.05g |
$1104.0 | 2025-03-19 | |
Enamine | EN300-2990786-5g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 5g |
$3812.0 | 2023-09-06 | ||
Enamine | EN300-2990786-2.5g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-2990786-0.1g |
2-(but-3-yn-1-yl)piperidine |
1410220-69-7 | 95.0% | 0.1g |
$1157.0 | 2025-03-19 |
2-(But-3-yn-1-yl)piperidine 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-(But-3-yn-1-yl)piperidineに関する追加情報
Exploring the Chemical Properties and Applications of 2-(But-3-yn-1-yl)piperidine (CAS No. 1410220-69-7)
In the realm of organic chemistry, 2-(But-3-yn-1-yl)piperidine (CAS No. 1410220-69-7) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by a piperidine ring fused with a but-3-yn-1-yl side chain, serves as a valuable intermediate in pharmaceutical research, material science, and agrochemical development. Its molecular framework, combining alkyne functionality with a nitrogen-containing heterocycle, makes it a compelling subject for synthetic chemists and researchers alike.
The growing interest in 2-(But-3-yn-1-yl)piperidine aligns with broader trends in click chemistry and bioorthogonal reactions, where alkynes play a pivotal role. Researchers frequently search for "piperidine derivatives in drug discovery" or "alkyne-containing building blocks," reflecting the compound's relevance in modern synthetic strategies. Its CAS No. 1410220-69-7 is often queried in databases like PubChem and Reaxys, underscoring its importance in academic and industrial settings.
One of the standout features of 2-(But-3-yn-1-yl)piperidine is its potential in medicinal chemistry. The piperidine moiety is a common pharmacophore found in numerous FDA-approved drugs, targeting neurological and cardiovascular diseases. The alkyne group, on the other hand, enables facile derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This dual functionality positions the compound as a versatile scaffold for designing novel therapeutics.
Beyond pharmaceuticals, 2-(But-3-yn-1-yl)piperidine finds utility in material science. Its alkyne group can participate in polymerization reactions, contributing to the development of advanced polymers with tailored properties. Queries such as "alkyne-based monomers for polymers" or "piperidine in smart materials" highlight the compound's cross-disciplinary appeal. Researchers are also exploring its role in catalysis, where the nitrogen atom can coordinate with metal centers to enhance reaction efficiency.
The synthesis of 2-(But-3-yn-1-yl)piperidine typically involves N-alkylation of piperidine with a but-3-yn-1-yl halide or similar electrophile. Optimizing this process is a frequent topic in organic chemistry forums, with searches like "efficient synthesis of piperidine alkynes" or "CAS 1410220-69-7 preparation." Advances in green chemistry have further spurred interest in eco-friendly routes to this compound, minimizing waste and energy consumption.
In summary, 2-(But-3-yn-1-yl)piperidine (CAS No. 1410220-69-7) exemplifies the intersection of structural ingenuity and practical utility. Its applications span drug design, polymer chemistry, and catalysis, making it a staple in contemporary research. As the scientific community continues to explore its potential, this compound will undoubtedly remain a focal point in innovative chemical solutions.
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